CB1 and CB2 Receptor Functional Activity: Bzo-poxizid Displays a Distinct Selectivity Profile Relative to OXIZID Analogs
Bzo-poxizid activates human CB1 and CB2 receptors with EC50 values of 314.1 nM and 240 nM, respectively, as determined by [35S]GTPγS binding in CHO cells . In a β-arrestin2 recruitment assay, its potency falls within the class-wide range of 84.6–721 nM at CB1 and 2.21–25.9 nM at CB2 [1]. Critically, whereas all other tested OXIZID SCRAs exhibit a clear preference for CB2, Bzo-poxizid is the sole exception, showing no CB2 preference [1]. The N-pentyl chain enhances CB1/CB2 potency relative to the n-hexyl analog BZO-HEXOXIZID, but is less potent than the cyclohexylmethyl analog BZO-CHMOXIZID (CB1 EC50: 84.6 nM; CB2 EC50: 2.21 nM) [1].
| Evidence Dimension | CB1/CB2 receptor activation potency (EC50) and selectivity profile |
|---|---|
| Target Compound Data | CB1 EC50: 314.1 nM [35S]GTPγS; 241–721 nM range [β-arr2]. CB2 EC50: 240 nM [35S]GTPγS; 5.2–25.9 nM range [β-arr2]. No CB2 preference. |
| Comparator Or Baseline | BZO-HEXOXIZID (n-hexyl): lower potency, CB2 preference. BZO-CHMOXIZID (cyclohexylmethyl): CB1 EC50 84.6 nM, CB2 EC50 2.21 nM, CB2 preference. 5F-BZO-POXIZID (5-fluoropentyl): similar potency to Bzo-poxizid, CB2 preference. |
| Quantified Difference | Bzo-poxizid is the only OXIZID SCRA lacking CB2 preference [1]. Shortening the tail from n-hexyl to pentyl increases CB1/CB2 potency, but the magnitude of this enhancement is less than that conferred by the cyclohexylmethyl group [1]. |
| Conditions | [35S]GTPγS binding in CHO cells expressing human CB1 or CB2 ; β-arrestin2 recruitment assay in HEK293T cells co-expressing CB1 or CB2 [1]. |
Why This Matters
The unique CB1/CB2 selectivity profile of Bzo-poxizid makes it an essential reference compound for dissecting structure-activity relationships in OXIZID SCRAs and for validating receptor pharmacology assays that require a balanced CB1/CB2 agonist.
- [1] Deventer MH, Van Uytfanghe K, Vinckier IMJ, et al. Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonists. Drug Test Anal. 2022;14(8):1482-1491. View Source
